molecular formula C23H18N2O4S B2781499 Ethyl 5-cyano-6-((2-(methoxycarbonyl)phenyl)sulfanyl)-2-phenylnicotinate CAS No. 306980-26-7

Ethyl 5-cyano-6-((2-(methoxycarbonyl)phenyl)sulfanyl)-2-phenylnicotinate

Cat. No.: B2781499
CAS No.: 306980-26-7
M. Wt: 418.47
InChI Key: HVUMOOGYQKIJAQ-UHFFFAOYSA-N
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Description

This compound is a derivative of nicotinic acid, also known as vitamin B3 or niacin . It has several functional groups including a cyano group (-CN), a methoxycarbonyl group (-COOCH3), a sulfanyl group (-SH), and a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a phenyl ring . The exact structure would depend on the positions of these groups on the nicotinic acid backbone .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar functional groups, the size and shape of the molecule, and the presence of aromatic systems .

Mechanism of Action

The mechanism of action of this compound is not clear without more information. If it’s being used as a drug, its mechanism would depend on the specific biological target. For example, nicotinic acid derivatives can have various effects on the body, including lowering cholesterol levels .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s being studied as a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials .

Properties

IUPAC Name

ethyl 5-cyano-6-(2-methoxycarbonylphenyl)sulfanyl-2-phenylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4S/c1-3-29-23(27)18-13-16(14-24)21(25-20(18)15-9-5-4-6-10-15)30-19-12-8-7-11-17(19)22(26)28-2/h4-13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUMOOGYQKIJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C#N)SC2=CC=CC=C2C(=O)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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